

# A Technical Guide to (3-aminophenyl)methanol

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## Compound of Interest

Compound Name: 3-Aminobenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-aminophenyl)methanol, a versatile bifunctional organic compound. It covers nomenclature, chemical and physical properties, synthesis protocols, key reactions, and its applications, particularly in the field of pharmaceutical development.

## Compound Identification and Properties

(3-aminophenyl)methanol, also widely known as **3-aminobenzyl alcohol**, is an aromatic compound containing both a primary amine (-NH<sub>2</sub>) and a primary alcohol (-CH<sub>2</sub>OH) functional group.[1] This bifunctionality makes it a highly adaptable reagent and a valuable building block in organic synthesis.[2]

- IUPAC Name: (3-aminophenyl)methanol[3][4][5]
- Synonyms: **3-Aminobenzyl alcohol**, m-aminobenzyl alcohol, 3-(hydroxymethyl)aniline[3][4]
- CAS Number: 1877-77-6[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO[4][5]
- SMILES: NC1=CC=CC(CO)=C1[4][5]
- InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N[4]

A summary of the key physical and chemical properties of (3-aminophenyl)methanol is presented in the table below.

| Property                       | Value                             | Source |
|--------------------------------|-----------------------------------|--------|
| Molecular Weight               | 123.15 g/mol                      | [3]    |
| Appearance                     | Slightly beige crystalline powder | [6]    |
| Melting Point                  | 92-95 °C                          |        |
| Boiling Point                  | 290.7 °C at 760 mmHg              |        |
| Topological Polar Surface Area | 46.3 Å <sup>2</sup>               | [3]    |
| Purity                         | Typically ≥97%                    | [7]    |

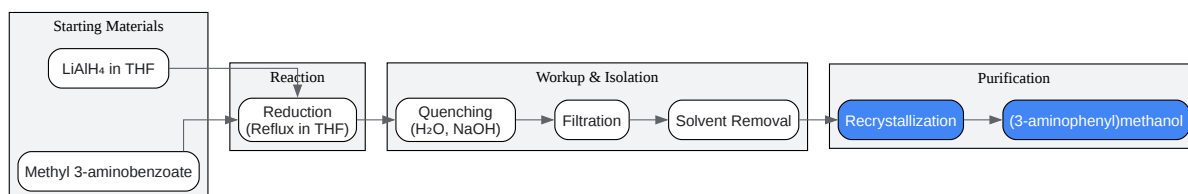
## Synthesis of (3-aminophenyl)methanol

(3-aminophenyl)methanol is commonly synthesized via the reduction of 3-aminobenzoic acid or its ester derivatives. A typical laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous ether solvent.

- **Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
- **Reagent Addition:** Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH<sub>4</sub>) while cooling the flask in an ice bath.
- **Substrate Addition:** A solution of methyl 3-aminobenzoate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH<sub>4</sub> at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).

- **Workup:** The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- **Isolation:** The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure (3-aminophenyl)methanol.

The following diagram illustrates the key steps in the synthesis of (3-aminophenyl)methanol from a 3-aminobenzoic acid ester.



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Caption: Workflow for the synthesis of (3-aminophenyl)methanol.

## Applications in Drug Development and Research

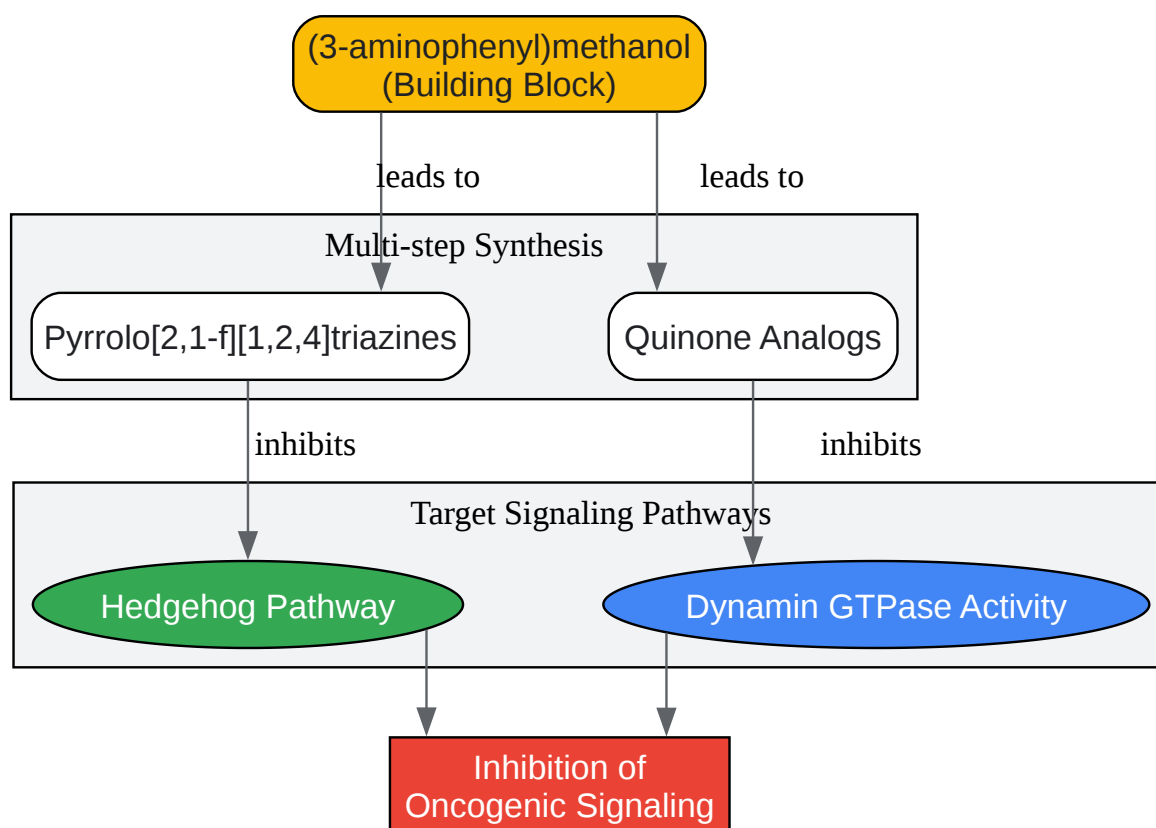
The bifunctional nature of (3-aminophenyl)methanol makes it a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).<sup>[2]</sup>

(3-aminophenyl)methanol serves as a key building block for various therapeutic agents. Its amine and alcohol groups provide reactive sites for constructing more complex molecular scaffolds.<sup>[1][2]</sup> Aromatic amines are substructures in more than a third of drug candidates, highlighting the importance of precursors like this compound.<sup>[8]</sup>

This compound is a documented reagent in the synthesis of inhibitors for critical cellular signaling pathways, which are often dysregulated in diseases like cancer.

- **Hedgehog Signaling Pathway Inhibitors:** It is used in the synthesis of novel pyrrolo[2,1-f][1,2,4]triazines, which act as inhibitors of the Hedgehog signaling pathway, a key target in oncology research.<sup>[1][4][6]</sup>
- **Dynamin GTPase Inhibitors:** (3-aminophenyl)methanol is also a reagent for creating quinone analogs that function as potent inhibitors of dynamin GTPase, an enzyme essential for cellular membrane trafficking.<sup>[1][4][6]</sup>

The diagram below illustrates the role of (3-aminophenyl)methanol as a precursor to inhibitors that target these pathways.



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Caption: Role of (3-aminophenyl)methanol in synthesizing pathway inhibitors.

## Spectroscopic and Analytical Data

Characterization of (3-aminophenyl)methanol is typically performed using standard analytical techniques. Key spectral data are summarized below.

| Technique            | Key Data Points  | Source |
|----------------------|--|--------|
| $^1\text{H}$ NMR     | Data available in spectral databases.  | [3]    |
| $^{13}\text{C}$ NMR  | Data available in spectral databases.  |        |
| IR                   | Spectra available, showing characteristic peaks for O-H, N-H, and C-N stretches, and aromatic C-H bends. | [3]    |
| Mass Spec (GC-MS)    | Molecular Ion Peak ( $\text{M}^+$ ): $m/z = 123$ .   | [3]    |
| Crystal Data (X-ray) | Orthorhombic crystal system. Molecules are linked by N—H $\cdots$ O and O—H $\cdots$ N hydrogen bonds.   | [9]    |

## Safety and Handling

(3-aminophenyl)methanol requires careful handling in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
- Personal Protective Equipment (PPE): Recommended PPE includes safety glasses, gloves, and a dust mask (e.g., N95).[7]

- Storage: Store in a cool, dry place, protected from light.

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